N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride
Overview
Description
N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring and a pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride typically involves the reaction of 4-piperidone with N,N-dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process is optimized to maximize yield and minimize impurities, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride is used in various scientific research fields:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, influencing various biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include N,N-Dimethylpyridin-4-amine and other piperidine derivatives. These compounds share structural similarities but differ in their chemical reactivity and applications .
Uniqueness
N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride is unique due to its dual ring structure, which imparts distinct chemical properties. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective .
Properties
IUPAC Name |
N,N-dimethyl-4-piperidin-4-ylpyridin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-15(2)12-9-11(5-8-14-12)10-3-6-13-7-4-10;;/h5,8-10,13H,3-4,6-7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMYKBGTVMMGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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